2-(Methylamino)-2-(oxan-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylamino)-2-(oxan-4-yl)acetic acid is an organic compound that features a methylamino group, an oxan-4-yl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-2-(oxan-4-yl)acetic acid typically involves the following steps:
Formation of the oxan-4-yl group: This can be achieved through the cyclization of a suitable precursor, such as a diol or a halohydrin, under acidic or basic conditions.
Introduction of the methylamino group: This step involves the reaction of the oxan-4-yl intermediate with a methylamine source, such as methylamine gas or a methylamine salt, under controlled temperature and pressure conditions.
Formation of the acetic acid moiety: This can be accomplished through the carboxylation of the intermediate compound using carbon dioxide or a carboxylating agent, followed by hydrolysis to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-2-(oxan-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxan-4-yl derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.
Substitution: The methylamino and oxan-4-yl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.
Reducing agents: Sodium borohydride, lithium aluminum hydride, and other common reducing agents.
Substitution reagents: Halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxan-4-yl ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(Methylamino)-2-(oxan-4-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methylamino)-2-(oxan-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Amino)-2-(oxan-4-yl)acetic acid: Lacks the methyl group, which may affect its reactivity and biological activity.
2-(Methylamino)-2-(tetrahydrofuran-4-yl)acetic acid: Similar structure but with a different ring system, potentially leading to different chemical and biological properties.
2-(Methylamino)-2-(oxan-4-yl)propanoic acid: Contains a propanoic acid moiety instead of acetic acid, which may influence its reactivity and applications.
Uniqueness
2-(Methylamino)-2-(oxan-4-yl)acetic acid is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-(methylamino)-2-(oxan-4-yl)acetic acid |
InChI |
InChI=1S/C8H15NO3/c1-9-7(8(10)11)6-2-4-12-5-3-6/h6-7,9H,2-5H2,1H3,(H,10,11) |
InChI Key |
NQXXWQXRQRATNQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1CCOCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.